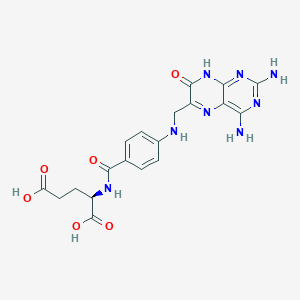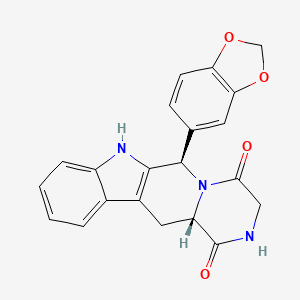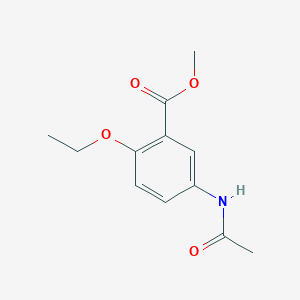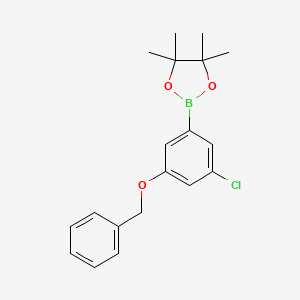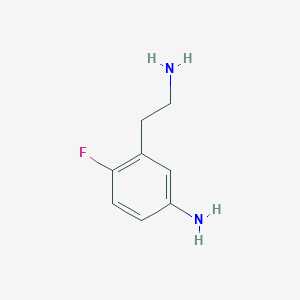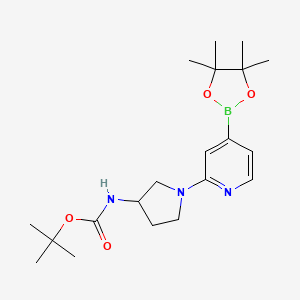
Tert-butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidin-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidin-3-yl)carbamate: is a complex organic compound that features a boronic ester group. This compound is notable for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidin-3-yl)carbamate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Substitution Reactions: The boronic ester group in tert-butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidin-3-yl)carbamate can undergo substitution reactions, particularly in the presence of palladium catalysts.
Coupling Reactions: This compound is often used in Suzuki-Miyaura coupling reactions, where it reacts with halides to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reactions.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products: The major products of these reactions are typically more complex organic molecules that incorporate the boronic ester group, which can be further modified for various applications.
科学的研究の応用
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Employed in catalytic processes to form carbon-carbon bonds.
Biology and Medicine:
Drug Development: Serves as a building block in the synthesis of pharmaceutical compounds, including potential anticancer agents.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of tert-butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidin-3-yl)carbamate is primarily related to its ability to participate in coupling reactions. The boronic ester group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. This mechanism is crucial in the synthesis of complex organic molecules .
類似化合物との比較
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- N-BOC-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
Uniqueness: The uniqueness of tert-butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidin-3-yl)carbamate lies in its specific structure, which combines a boronic ester group with a pyridine and pyrrolidine moiety. This combination provides unique reactivity and makes it a valuable intermediate in the synthesis of biologically active compounds .
特性
分子式 |
C20H32BN3O4 |
|---|---|
分子量 |
389.3 g/mol |
IUPAC名 |
tert-butyl N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C20H32BN3O4/c1-18(2,3)26-17(25)23-15-9-11-24(13-15)16-12-14(8-10-22-16)21-27-19(4,5)20(6,7)28-21/h8,10,12,15H,9,11,13H2,1-7H3,(H,23,25) |
InChIキー |
VQHOBXPKKVUIAK-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3CCC(C3)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


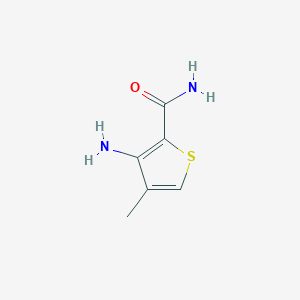
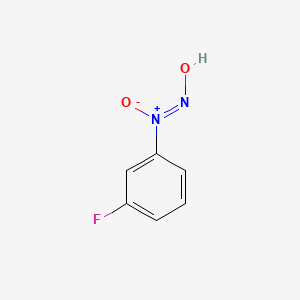
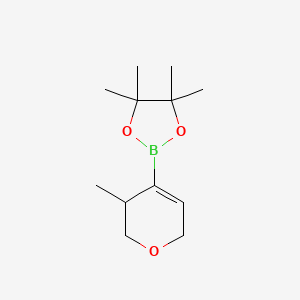
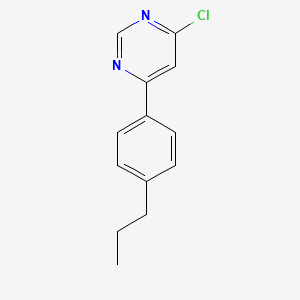
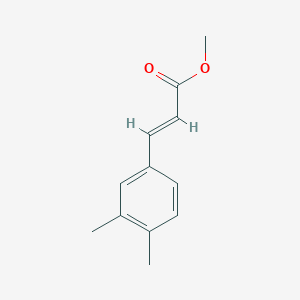
![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2,5-bis[[tert-butyl(diphenyl)silyl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxy-6-[[tert-butyl(diphenyl)silyl]oxymethyl]oxane-3,4,5-triol](/img/structure/B15287845.png)
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15287848.png)
![disodium;(2S,3S,5R,6R)-6-[[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-(carboxylatomethylamino)-5-oxopentan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B15287856.png)
![dimethyl (3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B15287858.png)
